CATECHIN-5-O-GALLATE

Übersicht

Beschreibung

Catechin 5-O-gallate is a complex organic compound that belongs to the class of flavonoids

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Catechin 5-O-gallate is studied for its unique chemical properties and potential as a building block for more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound exhibits antioxidant properties due to its ability to scavenge free radicals. It is also investigated for its potential anti-inflammatory and antimicrobial activities, making it a candidate for therapeutic applications.

Medicine

In medicine, the compound is explored for its potential role in treating various diseases, including cancer and cardiovascular disorders. Its ability to modulate biological pathways and interact with molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound is used in the formulation of cosmetics and nutraceuticals due to its antioxidant properties. It is also employed in the development of functional materials with specific chemical properties.

Wirkmechanismus

Target of Action

Catechin 5-O-gallate, also known as [2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate, is a polyphenolic constituent that is broadly distributed in the plant kingdom . The primary targets of Catechin 5-O-gallate are reactive oxygen species (ROS) and various cell signaling pathways .

Mode of Action

Catechin 5-O-gallate interacts with its targets in a unique way. It has dual actions in relation to ROS as an anti-oxidant and a pro-oxidant . It can both eliminate ROS by scavenging and enhance ROS production . Furthermore, it modulates various cell signaling pathways such as regulating proliferation, apoptosis, angiogenesis, and killing of various types of cancer cells .

Biochemical Pathways

Catechin 5-O-gallate affects several biochemical pathways. It effectively scavenges oxidative stress and free radicals by binding proteins, lipids, nucleic acids, and metals in tissues . It also influences molecular mechanisms involved in angiogenesis, extracellular matrix degradation, regulation of cell motility, and multiple resistance to cancers and associated disorders .

Pharmacokinetics

The pharmacokinetics of Catechin 5-O-gallate involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, catechins are absorbed from the small intestine and remaining excess catechins pass to the colon . They are subject to extensive metabolism by phase II process and catabolism by colonic microbes that result in complicated pharmacokinetics . These factors significantly impact the bioavailability of Catechin 5-O-gallate .

Result of Action

The molecular and cellular effects of Catechin 5-O-gallate’s action are diverse. It possesses promising anti-inflammatory, neuroprotective, antioxidant, antibacterial, anticancer, and anti-viral properties . It also provides several health advantages by scavenging free radicals and retarding extracellular matrix degradation induced by ultraviolet (UV) radiation and pollution .

Action Environment

The action, efficacy, and stability of Catechin 5-O-gallate are influenced by various environmental factors. For instance, it has been found to boost protective power against UV radiation . The stability of catechins is very important for their absorption into the human body and the effectiveness of their anti-oxidant properties . Therefore, the environment in which Catechin 5-O-gallate is administered can significantly impact its therapeutic effectiveness.

Biochemische Analyse

Biochemical Properties

Catechin 5-O-gallate has potent antioxidant properties . It can act as reactive oxygen species (ROS) scavengers and metal ion chelators . Its indirect antioxidant activities comprise induction of antioxidant enzymes, inhibition of pro-oxidant enzymes, and production of the phase II detoxification enzymes and antioxidant enzymes .

Cellular Effects

Catechin 5-O-gallate has been reported to have various effects on cells. It acts as an antioxidant to protect against cell damage caused by unstable molecules (free radicals) . It has anti-inflammatory properties that may also minimize cell damage and stress . In addition, it has been shown to alter aggregation of cells .

Molecular Mechanism

Catechin 5-O-gallate influences molecular mechanisms involved in angiogenesis, extracellular matrix degradation, regulation of cell motility, and multiple resistance to cancers and associated disorders . It has anti-inflammatory, antithrombogenic, hypo-lipidemic effects . It was also shown that catechin 5-O-gallate and its derivatives would inhibit platelet aggregation .

Temporal Effects in Laboratory Settings

The accumulation of individual catechins increased during the daytime but decreased overnight, especially over the time period of 22:00−02:00 . The correlation analysis between catechins and environmental factors indicated catechin accumulation in tea leaves potentially resulted from a combined regulation of light and temperature .

Dosage Effects in Animal Models

The potential benefits of catechin 5-O-gallate have been demonstrated in various in vitro and in vivo studies of animal models

Metabolic Pathways

Catechin is metabolized to protocatechuic acid (PCA) and phloroglucinol carboxylic acid (PGCA) . It is also degraded by Bradyrhizobium japonicum . Phloroglucinol carboxylic acid is further decarboxylated to phloroglucinol, which is dehydroxylated to resorcinol. Resorcinol is hydroxylated to hydroxyquinol .

Transport and Distribution

The transport of catechins in the basolateral-to-apical direction was much higher than that in the apical-to-basolateral direction, suggesting the involvement of an efflux transporter . Moreover, the results suggest that involvement of a transporter in EC efflux is greater than that for ECG .

Subcellular Localization

Vacuoles were the primary sites of localization of galloylated catechins at the subcellular level . This is intuitive for their underlying mechanisms of biosynthesis, transport, storage, and physiological functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Catechin 5-O-gallate typically involves the condensation of a chromen derivative with a trihydroxybenzoic acid. The reaction conditions often require the presence of a catalyst, such as an acid or base, to facilitate the condensation reaction. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the chromen ring or the hydroxyl groups, resulting in the formation of reduced analogs.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields quinones, reduction produces reduced analogs, and substitution results in various substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: A flavonoid with similar antioxidant properties but different structural features.

Epigallocatechin gallate: A catechin found in green tea with comparable antioxidant and anti-inflammatory activities.

Resveratrol: A stilbenoid with antioxidant properties, commonly found in grapes and red wine.

Uniqueness

Catechin 5-O-gallate is unique due to its specific combination of hydroxyl groups and chromen structure, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer |

128232-62-2 |

|---|---|

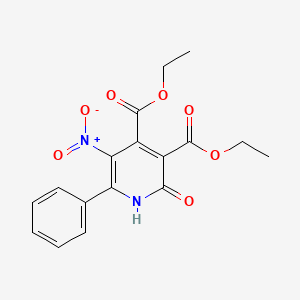

Molekularformel |

C22H18O10 |

Molekulargewicht |

442.4 g/mol |

IUPAC-Name |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-11-6-18-12(8-17(28)21(31-18)9-1-2-13(24)14(25)3-9)19(7-11)32-22(30)10-4-15(26)20(29)16(27)5-10/h1-7,17,21,23-29H,8H2/t17-,21+/m0/s1 |

InChI-Schlüssel |

LVJJFMLUMNSUFN-LAUBAEHRSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.